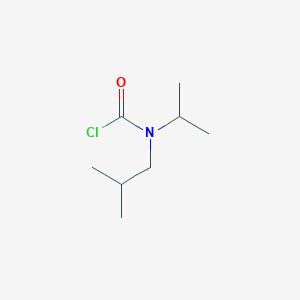

N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride

CAS No.:

Cat. No.: VC17828663

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16ClNO |

|---|---|

| Molecular Weight | 177.67 g/mol |

| IUPAC Name | N-(2-methylpropyl)-N-propan-2-ylcarbamoyl chloride |

| Standard InChI | InChI=1S/C8H16ClNO/c1-6(2)5-10(7(3)4)8(9)11/h6-7H,5H2,1-4H3 |

| Standard InChI Key | BHHNFHDJYFVHCG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN(C(C)C)C(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride, reflects its branched alkyl substituents. The isobutyl group (2-methylpropyl) and isopropyl group introduce steric bulk, influencing reactivity and solubility. Key structural descriptors include:

The steric effects of the substituents likely reduce nucleophilic attack rates compared to less hindered carbamoyl chlorides, a hypothesis supported by kinetic studies on N,N-diisopropylcarbamoyl chloride .

Synthesis and Preparation

Conventional Synthetic Routes

Carbamoyl chlorides are typically synthesized via reactions of amines with phosgene (COCl₂) or its safer equivalents (e.g., triphosgene) . For N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride, the probable route involves:

Alternative Methods

Recent advances highlight the use of N-carbamoylimidazoles as precursors. For example, carbamoyl fluorides are synthesized via N-carbamoylimidazole intermediates treated with methyl iodide and potassium fluoride . Adapting this protocol, the target compound could theoretically form by substituting fluoride with chloride sources, though this remains experimentally untested .

Reactivity and Reaction Mechanisms

Hydrolysis and Solvolysis

Carbamoyl chlorides undergo hydrolysis to form carbamic acids, which rapidly decarboxylate to amines and CO₂ . Kinetic studies on N,N-dialkylcarbamoyl chlorides reveal solvent-dependent mechanisms:

-

Aqueous solvents: Follow unimolecular (Sₙ1) pathways with rate-limiting formation of acylium ions .

-

Polar aprotic solvents: Proceed via bimolecular (Sₙ2) mechanisms, favored by bulky substituents due to steric acceleration .

For N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride, the bulky isobutyl and isopropyl groups may stabilize the acylium ion, favoring Sₙ1 in aqueous ethanol (Equation 1):

Activation parameters for analogous compounds show entropies of activation (ΔS‡) ranging from −37.8 to +2.6 cal·mol⁻¹·K⁻¹, indicating mechanistic variability .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Carbamoyl chlorides serve as precursors to ureas and carbamates, common motifs in drug discovery. For instance:

-

Anticholinesterase agents: Derived from carbamoyl chlorides react with eseridine .

-

Muscle relaxants: N-carboxylic acid heterocycles synthesized via carbamoyl chloride intermediates .

While direct applications of N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride are undocumented, its structural analogs are pivotal in agrochemicals (herbicides, fungicides) .

Future Research Directions

Mechanistic Elucidation

Detailed kinetic studies in varied solvents (e.g., acetone-water mixtures) are needed to resolve the Sₙ1/Sₙ2 dichotomy for this compound . Isotope effect experiments (e.g., D₂O vs H₂O) could clarify rate-limiting steps .

Synthetic Applications

Exploration of its utility in synthesizing hindered ureas for kinase inhibitors or polymer crosslinkers is warranted. The compound’s steric profile may confer selectivity in catalysis or materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume